

# Application Notes and Protocols for BI01826025 in Kinase-Related Research

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## Compound of Interest

Compound Name: BI01826025

Cat. No.: B15141737

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## Introduction

**BI01826025**, also known as I-BRD9, is a potent and highly selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9). It is crucial to note that **BI01826025** is not a direct kinase inhibitor. Its high selectivity, with over 700-fold preference for BRD9 over the Bromodomain and Extra-Terminal domain (BET) family of proteins and over 200-fold for the highly homologous BRD7, makes it an invaluable tool for dissecting the specific cellular functions of BRD9.[1][2][3] In a broader pharmacological screen, **BI01826025** displayed no significant activity against a panel of 49 other targets, including various kinases, at concentrations up to 5  $\mu$ M.[2]

The application of **BI01826025** in the context of kinase research lies in its ability to serve as a selective tool to investigate the downstream signaling pathways regulated by BRD9-dependent gene transcription and to delineate these from direct kinase inhibition effects. BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and plays a role in regulating the expression of genes involved in oncology and immune responses.[1][4] By selectively inhibiting BRD9, researchers can explore the impact of epigenetic regulation on various kinase signaling cascades. For instance, studies have shown that inhibition of BRD9 with I-BRD9 leads to the downregulation of several genes, including the tyrosine kinase FES and the dual-specificity phosphatase DUSP6, which is a negative regulator of the ERK/MAPK signaling pathway.[5]

These application notes provide protocols for biochemical and cellular assays to characterize the interaction of **BI01826025** with its primary target, BRD9, and offer insights into its use for investigating downstream kinase-related signaling events.

## Data Presentation

Table 1: Quantitative Activity of **BI01826025** on BRD9 and BET Family Bromodomains

Compound	Target	Assay Type	IC50 / pIC50	Selectivity	Reference
BI01826025 (I-BRD9)	BRD9	TR-FRET	pIC50 = 7.3	>700-fold vs. BET family	<a href="#">[1]</a>
BI01826025 (I-BRD9)	BRD4 BD1	TR-FRET	pIC50 = 4.7	-	<a href="#">[1]</a>
BI01826025 (I-BRD9)	Endogenous BRD9	Chemoproteomic Competition Binding (HUT-78 cell lysate)	-	>625-fold vs. BET family	<a href="#">[1]</a>

## Experimental Protocols

### Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol describes a competitive binding assay to measure the affinity of **BI01826025** for the BRD9 bromodomain.

Materials:

- Recombinant GST-tagged BRD9 bromodomain
- Biotinylated histone peptide substrate (e.g., H4K5acK8acK12acK16ac)
- Europium-labeled anti-GST antibody (Donor)

- Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
- **BI01826025** (I-BRD9)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume black plates

#### Procedure:

- Prepare a serial dilution of **BI01826025** in assay buffer.
- In a 384-well plate, add the diluted **BI01826025** or vehicle control (DMSO).
- Add the GST-tagged BRD9 bromodomain and the biotinylated histone peptide to each well.
- Incubate for 15-30 minutes at room temperature to allow for binding.
- Add the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
- Incubate for 60 minutes at room temperature, protected from light.
- Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite at 320-340 nm and measure emission at 615 nm (Europium) and 665 nm (APC).
- Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
- Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Cellular Assay: NanoBRET™ Target Engagement Assay

This protocol details a live-cell assay to quantify the engagement of **BI01826025** with BRD9.[\[4\]](#)  
[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

#### Materials:

- HEK293T cells

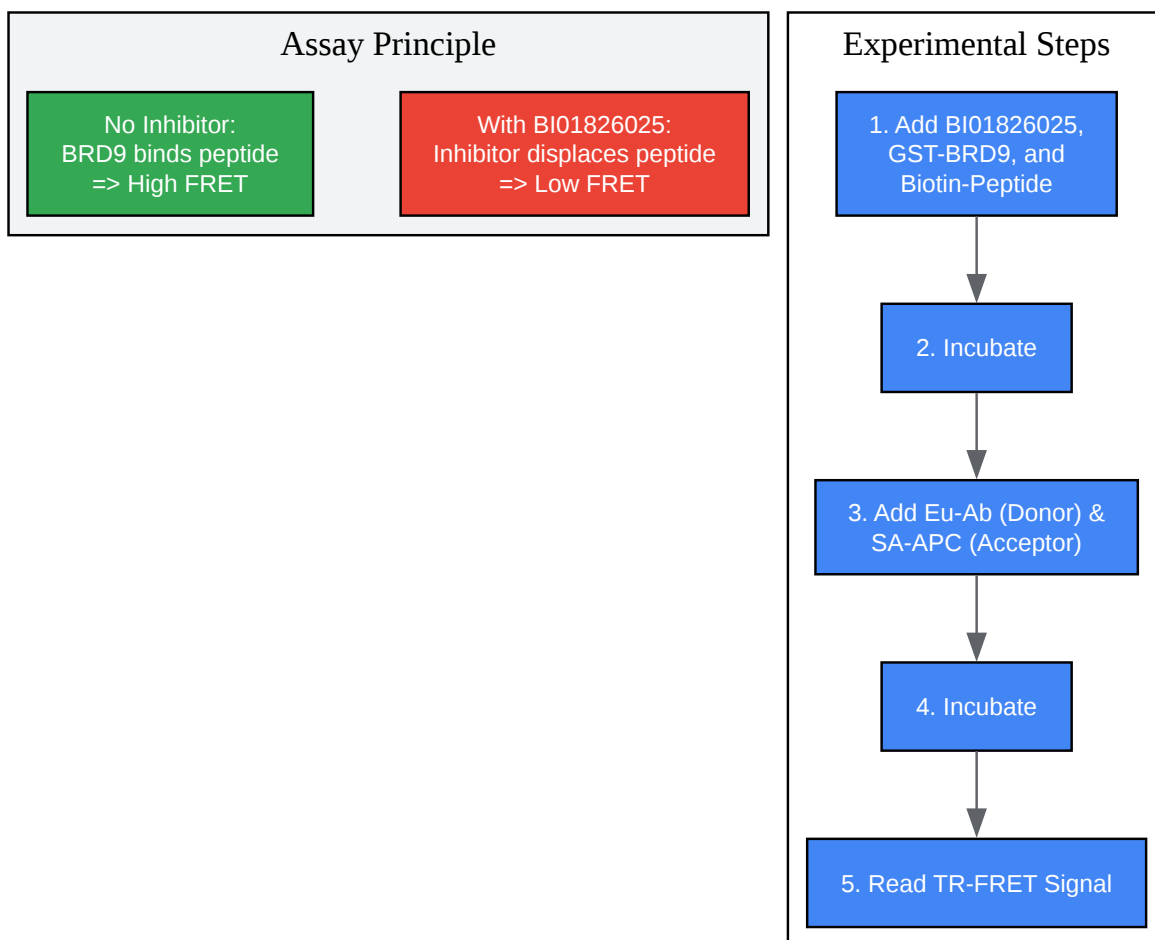
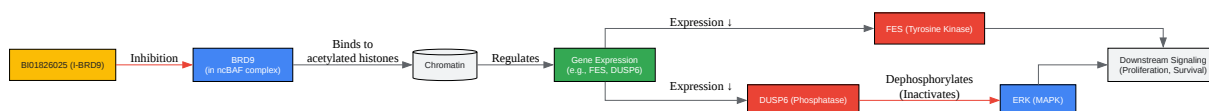
- Plasmid encoding NanoLuc®-BRD9 fusion protein
- Plasmid encoding HaloTag®-Histone H3.3 fusion protein
- Transfection reagent
- Opti-MEM™ I Reduced Serum Medium
- **BI01826025** (I-BRD9)
- HaloTag® NanoBRET® 618 Ligand (Acceptor)
- Nano-Glo® Live Cell Substrate (Donor Substrate)
- White, opaque 96-well cell culture plates

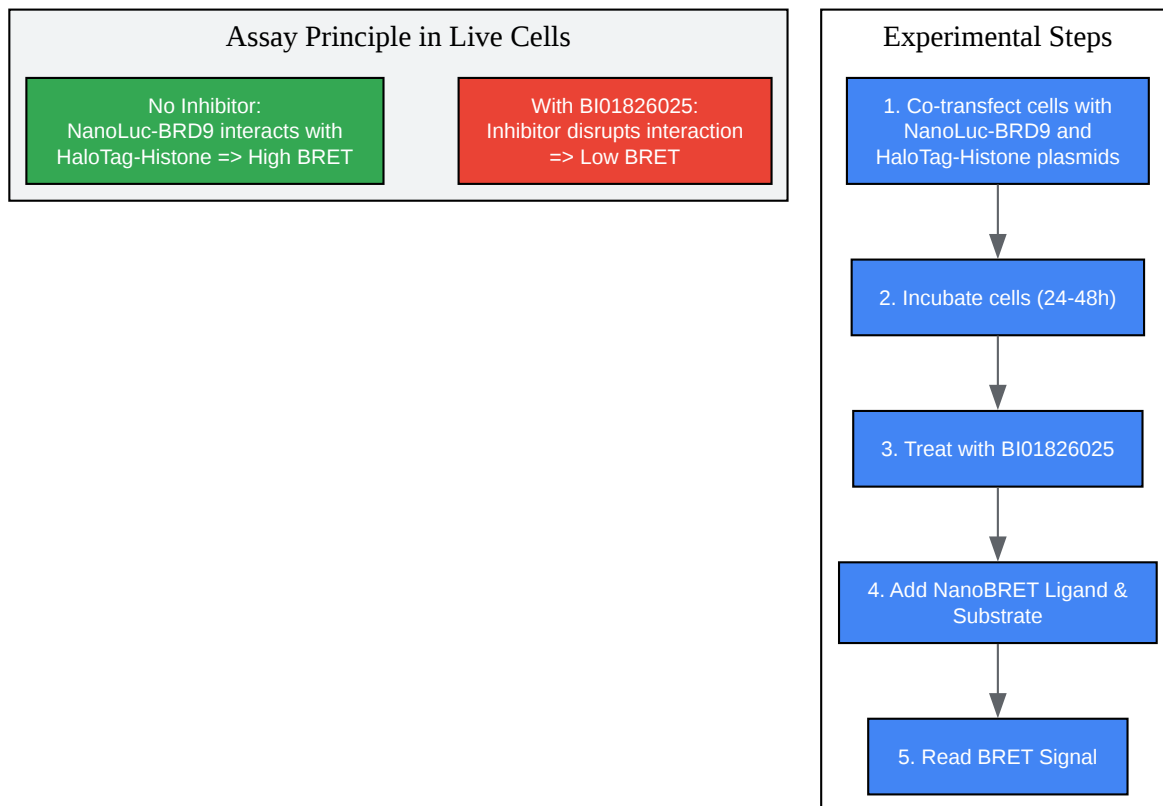
Procedure:

- Cell Seeding: Seed HEK293T cells into 96-well plates at a density that ensures 80-90% confluency on the day of the assay.
- Transfection: Co-transfect the cells with the NanoLuc®-BRD9 and HaloTag®-Histone H3.3 plasmids. An optimized ratio of donor to acceptor plasmid (e.g., 1:10) is recommended.
- Incubation: Incubate the transfected cells for 24-48 hours at 37°C with 5% CO<sub>2</sub>.
- Compound Treatment: Prepare serial dilutions of **BI01826025** in Opti-MEM™. Add the diluted compound to the cells and incubate for 2-4 hours.
- Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add this reagent to each well.
- Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer with the appropriate filters.

- **Data Analysis:** Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the log of the compound concentration and fit to a dose-response curve to determine the EC50.

## Visualizations





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- To cite this document: BenchChem. [Application Notes and Protocols for BI01826025 in Kinase-Related Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141737#bi01826025-application-in-kinase-assays]

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